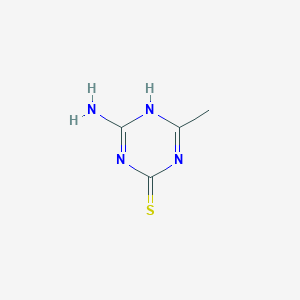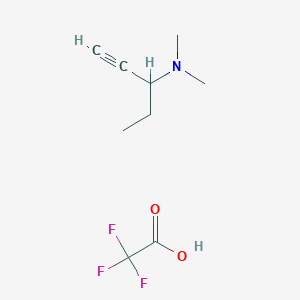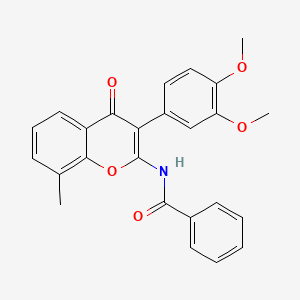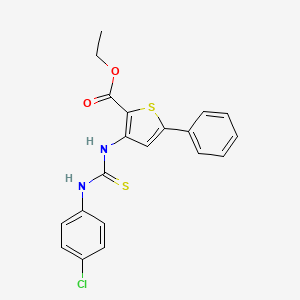
4-氨基-6-甲基-1,3,5-三嗪-2-硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-6-methyl-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
科学研究应用
4-Amino-6-methyl-1,3,5-triazine-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of herbicides, corrosion inhibitors, and polymer stabilizers.
作用机制
Target of Action
Similar triazine derivatives have shown anticancer activity, suggesting that their targets may be related to cellular processes involved in cancer progression .
Mode of Action
It’s known that triazine derivatives can interact with their targets through hydrogen bonding and van der waals interactions . These interactions can lead to changes in the target’s function, potentially inhibiting processes necessary for disease progression .
Biochemical Pathways
Given the anticancer activity of similar triazine derivatives, it’s plausible that this compound may affect pathways related to cell proliferation, migration, and adhesion .
Pharmacokinetics
The solubility of a compound in water and organic solvents can impact its bioavailability . Therefore, further studies are needed to determine the pharmacokinetic properties of this compound.
Result of Action
Similar triazine derivatives have shown to inhibit the migration, invasion, adhesion, and proliferation of cancer cells . This suggests that 4-Amino-6-methyl-1,3,5-triazine-2-thiol may have similar effects.
Action Environment
The action, efficacy, and stability of 4-Amino-6-methyl-1,3,5-triazine-2-thiol can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds can potentially affect the compound’s stability and interaction with its targets.
生化分析
Biochemical Properties
Triazine derivatives are known to interact with various enzymes and proteins
Cellular Effects
Some triazine derivatives have been shown to inhibit cellular processes and trigger apoptotic cell death
Molecular Mechanism
Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization
Dosage Effects in Animal Models
Some triazine derivatives have been shown to have moderate acute toxicity in mammals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methyl-1,3,5-triazine-2-thiol typically involves the reaction of cyanuric chloride with appropriate amines and thiols. One common method includes the nucleophilic substitution of cyanuric chloride with methylamine and thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions: 4-Amino-6-methyl-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, substituted triazines, and various amine derivatives .
相似化合物的比较
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Known for its use as an intermediate in the synthesis of herbicides.
2-Amino-4-ethoxy-6-methylamino-1,3,5-triazine: Utilized in the synthesis of various pharmaceuticals.
4,6-Diamino-1,3,5-triazine-2-carbohydrazides: Explored for their antimicrobial properties.
Uniqueness: 4-Amino-6-methyl-1,3,5-triazine-2-thiol stands out due to its unique combination of amino and thiol groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research .
属性
IUPAC Name |
2-amino-6-methyl-1H-1,3,5-triazine-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S/c1-2-6-3(5)8-4(9)7-2/h1H3,(H3,5,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTXDBYYCGHGLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)N=C(N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2367697.png)

![Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate](/img/structure/B2367699.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2367700.png)

![N-(4-fluorobenzyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2367703.png)

![N-(2,4-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2367706.png)

![N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine hemisulfate](/img/new.no-structure.jpg)
![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2367715.png)

